![molecular formula C19H22N2O3S B14971071 N-tert-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14971071.png)
N-tert-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-DIMETHYL-N-(2-METHYL-2-PROPANYL)-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE is a complex organic compound that belongs to the class of dibenzo-thiazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-N-(2-METHYL-2-PROPANYL)-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.
Introduction of Functional Groups: The methyl and propanyl groups are introduced through alkylation reactions.
Oxidation: The final step involves the oxidation of the thiazine ring to form the 5,5-dioxide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-DIMETHYL-N-(2-METHYL-2-PROPANYL)-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to further oxidized derivatives, while reduction may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6,7-DIMETHYL-N-(2-METHYL-2-PROPANYL)-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,7-DIMETHYL-N-(2-METHYL-2-PROPANYL)-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethyl-6H-dibenzo[c,e][1,2]thiazine: A related compound with a similar core structure but lacking the carboxamide and dioxide functional groups.
N-(2-Methyl-2-propanyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: Another related compound with a similar structure but different functional groups.
Uniqueness
6,7-DIMETHYL-N-(2-METHYL-2-PROPANYL)-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H22N2O3S |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
N-tert-butyl-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-12-10-13(18(22)20-19(2,3)4)11-15-14-8-6-7-9-16(14)25(23,24)21(5)17(12)15/h6-11H,1-5H3,(H,20,22) |
InChI-Schlüssel |
PQLSEROAMVOWEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


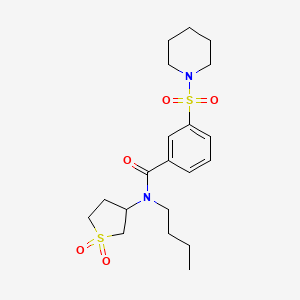
![2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide](/img/structure/B14970996.png)
![2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B14971020.png)
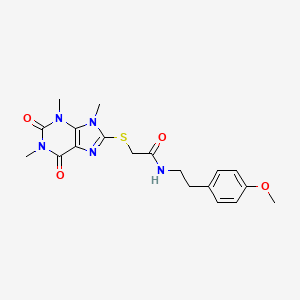
![(4-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B14971030.png)
![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14971038.png)
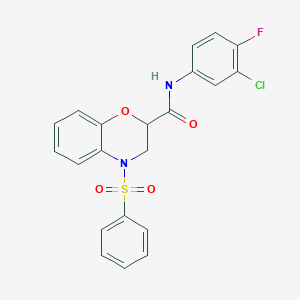
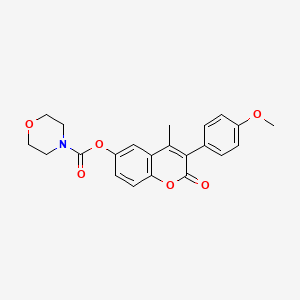
![6-chloro-4-(phenylsulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14971046.png)

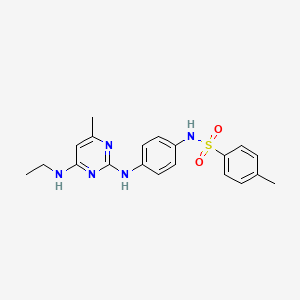
![2-{[6-(2H-1,3-Benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B14971072.png)
![ethyl 4-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14971073.png)
![N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(pyridin-3-YL)methyl]ethanediamide](/img/structure/B14971078.png)
